molecular formula C8H8N2O2S B1347344 2-(Methanesulfonylamino)benzonitrile CAS No. 50790-29-9

2-(Methanesulfonylamino)benzonitrile

Cat. No. B1347344
CAS RN: 50790-29-9
M. Wt: 196.23 g/mol
InChI Key: RKJYYYHFUOVDAD-UHFFFAOYSA-N
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Description

“2-(Methanesulfonylamino)benzonitrile” is a chemical compound with the CAS Number: 50790-29-9. It has a molecular weight of 196.23 and its linear formula is C8H8N2O2S . The compound appears as a white to off-white or light yellow crystal or powder .


Synthesis Analysis

The synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Molecular Structure Analysis

The molecular structure of “2-(Methanesulfonylamino)benzonitrile” is represented by the formula C8H8N2O2S . The IUPAC name for this compound is N - (2-cyanophenyl)methanesulfonamide . The InChI representation is InChI=1S/C8H8N2O2S/c1-13 (11,12)10-8-5-3-2-4-7 (8)6-9/h2-5,10H,1H3 .


Physical And Chemical Properties Analysis

The physical form of “2-(Methanesulfonylamino)benzonitrile” is a white to off-white or light yellow crystal or powder . The compound has a molecular weight of 196.23 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .

Scientific Research Applications

Rhodium(III)-Catalyzed Cyanation

A study by Dong et al. (2015) illustrates the use of 2-(methanesulfonylamino)benzonitrile in the synthesis of 2-(alkylamino)benzonitriles. This process involves rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation of N-nitrosoarylamines, utilizing N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as the "CN" source. This method demonstrates moderate to good yields and tolerates various substituents on the aryl ring and amino group of N-nitrosoarylamines, showcasing the compound's utility in complex organic synthesis (Dong, Wu, Liu, Liu, & Sun, 2015).

Adsorption in Aquaculture Systems

Ferreira et al. (2016) explored the application of 2-(methanesulfonylamino)benzonitrile derivatives for the removal of fish anaesthetics like MS-222 from water in Recirculating Aquaculture Systems. The study compared the adsorption capacities of biochars derived from paper mill sludge with those of commercial activated carbon. The findings suggest that while commercial activated carbon had higher adsorption capacities, biochars present a promising, environmentally friendly alternative for managing residues and treating aquaculture waters contaminated with anaesthetics (Ferreira, Calisto, Otero, Nadais, & Esteves, 2016).

Synthesis of Benzoxazoles

Kumar, Rudrawar, and Chakraborti (2008) reported the effectiveness of methanesulfonic acid as a catalyst in the one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids. This reaction involved 2-aminophenol and acid chlorides, showcasing the versatility of methanesulfonic acid in facilitating reactions that yield benzoxazoles with excellent yields under mild conditions. The reaction conditions were compatible with a variety of substituents, highlighting the potential of this methodology in the synthesis of heterocyclic compounds (Kumar, Rudrawar, & Chakraborti, 2008).

Fuel Cell Applications

Sankir et al. (2007) investigated the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers for use in proton exchange membranes for fuel cells. The study aimed at synthesizing copolymers with tunable properties such as water uptake, proton conductivity, and methanol permeability by varying the degree of fluorination. These membranes showed potential for improving the performance and durability of fuel cells, indicating the utility of 2-(methanesulfonylamino)benzonitrile derivatives in the development of advanced materials for energy applications (Sankir, Kim, Pivovar, & McGrath, 2007).

properties

IUPAC Name

N-(2-cyanophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-13(11,12)10-8-5-3-2-4-7(8)6-9/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJYYYHFUOVDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00965024
Record name N-(2-Cyanophenyl)methanesulfonamide
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URL https://comptox.epa.gov/dashboard/DTXSID00965024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methanesulfonylamino)benzonitrile

CAS RN

50790-29-9
Record name N-(2-Cyanophenyl)methanesulfonamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 50790-29-9
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Record name N-(2-Cyanophenyl)methanesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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